molecular formula C25H25N3O6S B2353922 N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide CAS No. 941899-66-7

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

Cat. No.: B2353922
CAS No.: 941899-66-7
M. Wt: 495.55
InChI Key: MDFUVUUVEKGUJV-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core. Key structural attributes include:

  • Core structure: A bicyclic benzo[e][1,2,4]thiadiazine ring system with a 1,1-dioxide moiety and a 3-oxo group.
  • Substituents:
    • A p-tolyl (4-methylphenyl) group at position 2 of the thiadiazine ring.
    • A 2,3-dimethoxybenzyl group attached via the acetamide nitrogen.

This compound belongs to a class of molecules where heterocyclic cores are functionalized with aryl/alkyl groups to modulate physicochemical and biological properties. The 1,2,4-thiadiazine dioxide scaffold is known for its electron-withdrawing and hydrogen-bonding capabilities, which influence molecular interactions and stability .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6S/c1-17-11-13-19(14-12-17)28-25(30)27(20-8-4-5-10-22(20)35(28,31)32)16-23(29)26-15-18-7-6-9-21(33-2)24(18)34-3/h4-14H,15-16H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFUVUUVEKGUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 941899-66-7
  • Molecular Formula : C25H25N3O6S
  • Molecular Weight : 495.5 g/mol
  • Structure : The compound features a thiadiazine ring fused with a benzene structure and multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidine and thiadiazine have shown antiproliferative effects against various human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHeLa0.5
Compound BMCF70.8
N-(2,3-dimethoxybenzyl)...A5491.0

Antioxidant Properties

The compound also exhibits antioxidant activity. In vitro studies have shown that similar thiadiazine derivatives can scavenge free radicals effectively and protect cellular components from oxidative damage. The antioxidant potential is crucial for mitigating oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Binding to cellular receptors that mediate growth signals.
  • Oxidative Stress Reduction : Scavenging reactive oxygen species (ROS), thereby reducing cellular damage.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of related compounds that demonstrated promising anticancer activity through various assays . Another investigation focused on the protective effects of related compounds against toxic agents in aquatic models, showcasing their potential as therapeutic agents against environmental toxins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several benzothiazole, benzothiadiazine, and acetamide derivatives. Key comparisons are summarized below:

Key Observations:

The 1,1-dioxide group enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogues .

Substituent Impact: p-Tolyl vs. Hydroxyphenyl: The hydrophobic p-tolyl group in the target compound may improve membrane permeability compared to polar 4-hydroxyphenyl substituents in .

Stability and Crystallography

  • Stability : The p-tolyl and dimethoxy groups may reduce hygroscopicity compared to hydroxylated analogues .
  • Crystallographic Insights : Hydrogen-bonding patterns in related compounds (e.g., N–H···O interactions in ) suggest the target compound’s crystal packing may favor similar motifs, critical for pharmaceutical formulation .

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